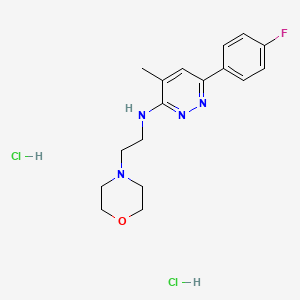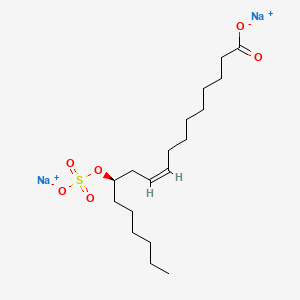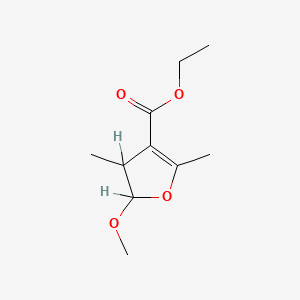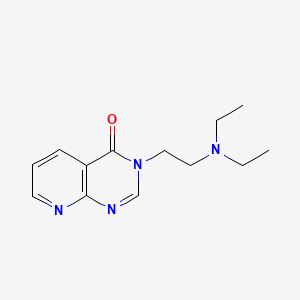
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- typically involves the condensation of pyridine derivatives with suitable amines under controlled conditions. One common method involves the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reaction . Microwave irradiation has also been employed to expedite the synthesis process, reducing reaction times significantly compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes the careful selection of solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido(2,3-d)pyrimidin-4(3H)-one derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain kinases and other proteins involved in cell signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and other vital functions .
Comparison with Similar Compounds
Similar Compounds
Thieno(2,3-d)pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities, including antimicrobial and anticancer properties.
Pyrido(3,2-d)pyrimidin-4(3H)-ones: Another class of compounds with a similar scaffold, known for their diverse pharmacological activities.
Uniqueness
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)- stands out due to its unique substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the diethylaminoethyl group enhances its solubility and bioavailability, making it a valuable candidate for drug development .
Properties
CAS No. |
88350-73-6 |
|---|---|
Molecular Formula |
C13H18N4O |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H18N4O/c1-3-16(4-2)8-9-17-10-15-12-11(13(17)18)6-5-7-14-12/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
WPVZJPNWMHMCJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=NC2=C(C1=O)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


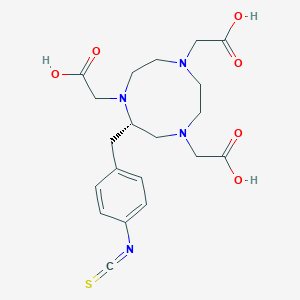


![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)





